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Compound of Interest

Compound Name: Pyridafol

Cat. No.: B1214434

For Research Use Only. Not for human or veterinary use.

Introduction

Pyridafol, also known as 6-chloro-3-phenylpyridazin-4-ol (CAS 40020-01-7), is a pyridazine
herbicide and the primary phytotoxic metabolite of the commercial herbicide Pyridate.[1] Its
herbicidal activity stems from the inhibition of photosynthetic electron transport at the
photosystem Il (PSIlI) receptor site.[1] Specifically, Pyridafol blocks electron transfer by
competing with plastoquinone for its binding site (the QB site) on the D1 protein of the PSI|
reaction center, a mechanism common to many phenyl-pyridazine herbicides.[1][2] This
document provides detailed protocols for the laboratory-scale synthesis of Pyridafol for
research purposes and for evaluating its biological activity as a PSII inhibitor.

Chemical and Physical Properties
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Property Value Reference
6-chloro-3-phenyl-1H-

IUPAC Name o [3]
pyridazin-4-one
6-chloro-3-phenylpyridazin-4-

Synonyms [3]
ol, CL9673

CAS Number 40020-01-7 [3]

Molecular Formula C10H7CIN20 [3]

Molecular Weight 206.63 g/mol [3]

Appearance White to off-white powder [1]

Melting Point 214-216 °C [1]

Synthesis of Pyridafol (6-chloro-3-phenylpyridazin-

4-ol)

The following protocol describes a plausible multi-step synthesis for Pyridafol based on

established pyridazinone synthesis methodologies. The key steps involve the formation of a

phenyl-substituted furanone via a Friedel-Crafts reaction, followed by ring-opening and

cyclization with a hydrazine source to form the pyridazinone core, and subsequent chlorination.

Synthesis Workflow Diagram

Step 1: Friedel-Crafts Acylation
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Step 2: Pyridazinone Formation

Step 3: Isomerization & Tautomerization

P Intermediate

Step 4: Chlorination
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Pyridafol
(6-chloro-3-phenyi-4-pyridazinol)
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Caption: Proposed synthetic pathway for Pyridafol.

Protocol: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-
one (Intermediate)

This protocol is adapted from the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one, a key
intermediate structurally related to Pyridafol.[4][5]

Materials and Reagents:

Mucochloric acid

e Benzene

e Aluminum chloride (AICI3), anhydrous

e Hydrazine hydrate

o Ethanol

 Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

e Dichloromethane (DCM)

e Anhydrous magnesium sulfate (MgSQOa)

o Standard laboratory glassware, heating mantles, and magnetic stirrers

Rotary evaporator

Procedure:

Step 1: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one
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 In athree-necked flask equipped with a reflux condenser and a dropping funnel, suspend
anhydrous aluminum chloride (1.2 eq) in dry benzene under an inert atmosphere.

e Cool the suspension in an ice bath.
e Slowly add a solution of mucochloric acid (1.0 eq) in benzene via the dropping funnel.

» After the addition is complete, allow the mixture to warm to room temperature and then heat
to reflux for 4-6 hours, monitoring the reaction by TLC.

o Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and
concentrated HCI.

o Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure to yield the crude product.

 Purify the crude 3,4-dichloro-5-phenylfuran-2(5H)-one by column chromatography or
recrystallization.

Step 2: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one

e Dissolve the purified 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 eq) in ethanol in a round-
bottom flask.

e Add hydrazine hydrate (1.1 eq) to the solution.

e Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

o Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
« If no precipitate forms, concentrate the solution under reduced pressure.

» Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-
chloro-6-phenylpyridazin-3(2H)-one.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Note: The conversion of this intermediate to the final Pyridafol product (6-chloro-3-phenyl-4-
pyridazinol) would require subsequent chemical steps, including potential isomerization and
selective chlorination, which are not detailed in the available literature and would require further

research and development.

Biological Activity: Photosystem Il Inhibition

Pyridafol functions by inhibiting the photosynthetic electron transport chain in Photosystem 1.
Its efficacy can be quantified by measuring the concentration required to inhibit 50% of the PSI|I

activity (ICso).
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Caption: Mechanism of Pyridafol inhibition at Photosystem II.

Protocol: PSII Inhibition Assay using Isolated Spinach
Chloroplasts

This protocol describes the isolation of chloroplasts from spinach and the subsequent
measurement of PSII activity using an artificial electron acceptor, 2,6-dichlorophenolindophenol
(DCPIP).

Materials and Reagents:

Fresh spinach leaves

e Grinding buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgClz, 1 mM
EDTA)

e Resuspension buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgClz)
e Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sucrose, 15 mM NacCl)

¢ 2,6-dichlorophenolindophenol (DCPIP) stock solution

o Pyridafol stock solutions in DMSO or appropriate solvent

o Blender, cheesecloth, centrifuge, spectrophotometer

 Light source

Procedure:

Part 1: Isolation of Intact Chloroplasts

o Pre-chill all buffers and equipment to 4°C.

e Wash fresh spinach leaves and remove the midribs.

e Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

« Filter the homogenate through several layers of cheesecloth into a chilled beaker.

o Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2
minutes to pellet cell debris.

o Carefully transfer the supernatant to new tubes and centrifuge at a higher speed (e.g., 1000
x g) for 10 minutes to pellet the chloroplasts.

o Discard the supernatant and gently resuspend the chloroplast pellet in a minimal volume of
ice-cold resuspension buffer.

o Determine the chlorophyll concentration of the suspension spectrophotometrically.
Part 2: DCPIP Photoreduction Assay

e Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP (to a final
concentration of ~50-100 uM), and varying concentrations of Pyridafol (or solvent control).

o Add the isolated chloroplast suspension to each cuvette to a final chlorophyll concentration
of ~15-20 pug/mL.

e Incubate the mixtures in the dark for 2-5 minutes.
e Measure the initial absorbance at 600 nm (Asoo).
o Expose the cuvettes to a strong light source.

o Measure the change in absorbance at 600 nm over time (e.g., every 30 seconds for 2-3
minutes). The rate of DCPIP reduction is indicated by the decrease in Asoo.

o Calculate the rate of electron transport for each Pyridafol concentration.

» Plot the percentage of inhibition against the logarithm of the Pyridafol concentration and
determine the ICso value from the resulting dose-response curve.

Comparative Biological Activity

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The following table presents ICso values for various herbicides that act as Photosystem Il
inhibitors, providing a benchmark for the expected activity of Pyridafol.

o Chemical Organism/Syst

Herbicide ICs0 (UM) Reference
Class em

Diuron Phenylurea 0.0718 Pea Thylakoids [6]

Metribuzin Triazinone 0.117 Pea Thylakoids [6]

Terbuthylazine Triazine 0.141 Pea Thylakoids [6]

Metobromuron Phenylurea 2.52 Pea Thylakoids [6]
Benzothiadiazino ]

Bentazon 3.61 Pea Thylakoids [6]
ne

) o Spinach
Tebuthiuron Thiadiazolylurea ~ >0.5 [7]

Chloroplasts

Experimental Workflow Diagram
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Caption: Workflow for PSII inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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